(2-Methyloxan-4-yl)methanamine
Description
Overview of Cyclic Ether Amine Architectures in Synthetic Chemistry
Saturated cyclic ethers, such as oxane (also known as tetrahydropyran (B127337) or THP), are foundational scaffolds in a vast array of biologically active molecules and natural products. researchgate.netnih.gov Their prevalence in numerous FDA-approved drugs underscores their importance as key structural units in the development of potential therapeutic agents. nih.gov The tetrahydropyran ring, a saturated six-membered ring containing one oxygen atom, is a particularly favored motif in medicinal chemistry. pharmablock.comchemicalbook.com It is often considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor, which can enhance binding to biological targets and improve pharmacokinetic properties. pharmablock.com
The incorporation of an amine functional group onto a cyclic ether framework creates a "cyclic ether amine" architecture, a structural class that marries the beneficial properties of both moieties. Saturated cyclic amines are themselves prominent bioactive motifs found in many medicinal compounds and natural products, used as antibiotics, anticancer agents, and antidepressants. mdpi.com The combination of a polar amine with a cyclic ether can influence a molecule's solubility, basicity, and ability to form specific interactions with enzymes and receptors. acs.org These architectures are attractive building blocks for constructing more complex molecules with potential applications in drug discovery and materials science. pharmablock.commdpi.com
Significance of Methanamine Functional Groups in Organic Synthesis
The methanamine group, also known as aminomethane, is the simplest primary amine, consisting of a methyl group attached to an amino group (-CH₂NH₂). wikipedia.org In organic chemistry, a functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. wikipedia.org The methanamine moiety is a primary amine, a class of compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an organic substituent. foodb.calibretexts.org
Primary amines like methanamine are highly valuable in organic synthesis because they are good nucleophiles and weak bases. wikipedia.org This reactivity allows them to participate in a wide range of chemical reactions to form new bonds. wikipedia.org The methanamine group serves as a crucial building block for introducing a methylamino group into a larger molecule. nih.gov This functional group is pervasive in the synthesis of numerous commercially available compounds, including pharmaceuticals, dyes, and insecticides. foodb.canih.gov The ability of the amine to be readily protonated to form an ammonium (B1175870) cation is also a key property, influencing the solubility and biological interactions of the parent molecule. libretexts.org
Contextualizing (2-Methyloxan-4-yl)methanamine within Related Structural Classes
(2-Methyloxan-4-yl)methanamine belongs to the class of substituted oxanes. Its structure features an oxane ring, which is a six-membered heterocyclic compound containing an oxygen atom. ontosight.ai This core is substituted at the 2-position with a methyl group and at the 4-position with a methanamine group. The presence and position of these substituents create stereocenters, meaning the compound can exist in different stereoisomeric forms.
The chemical properties of (2-Methyloxan-4-yl)methanamine are determined by this specific arrangement of its functional groups. While detailed research findings on this specific isomer are limited in publicly available literature, its properties can be inferred from data on its hydrochloride salt and related isomers. For instance, the hydrochloride salt of (2-Methyloxan-4-yl)methanamine is a known chemical product. fluorochem.co.uksigmaaldrich.com
To understand its place in chemical research, it is useful to compare it with its isomers, such as (4-Methyloxan-4-yl)methanamine. sigmaaldrich.comchemshuttle.comuni.lu In this isomer, both the methyl and methanamine groups are attached to the same carbon atom (position 4) of the oxane ring. This structural difference would lead to distinct chemical reactivity and three-dimensional shape compared to the 2,4-disubstituted title compound. The study of such isomers is crucial for structure-activity relationship (SAR) studies in drug discovery, which aim to understand how the specific placement of functional groups affects a molecule's biological activity. auctoresonline.org
Interactive Data Table: Properties of (2-Methyloxan-4-yl)methanamine and its Hydrochloride Salt
| Property | (2-Methyloxan-4-yl)methanamine | (2-Methyloxan-4-yl)methanamine hydrochloride |
| CAS Number | 1342159-11-8 chemsrc.com | 1427380-34-4 fluorochem.co.uk |
| Molecular Formula | C₇H₁₅NO chemsrc.com | C₇H₁₅NO.ClH fluorochem.co.uk |
| Molecular Weight | 129.20 g/mol chemsrc.com | 165.66 g/mol fluorochem.co.uk |
| IUPAC Name | (2-Methyloxan-4-yl)methanamine chemsrc.com | 1-(2-methyloxan-4-yl)methanamine hydrochloride fluorochem.co.uk |
| Canonical SMILES | CC1CC(CN)CCO1 | CC1CC(CN)CCO1.Cl fluorochem.co.uk |
| InChI Key | JDTKWRCQTZUVGV-UHFFFAOYSA-N | JDTKWRCQTZUVGV-UHFFFAOYSA-N fluorochem.co.uk |
| Purity | Not specified | 98% fluorochem.co.uk |
| logP | Not specified | 0.2129 fluorochem.co.uk |
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2-methyloxan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5,8H2,1H3 |
InChI Key |
KNCAVDCDYJAUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyloxan 4 Yl Methanamine and Its Analogues
General Synthetic Routes to Oxane-4-ylmethanamines
The construction of oxane-4-ylmethanamines can be broadly divided into two key phases: the formation of a suitable oxane precursor and the subsequent introduction of the aminomethyl functional group.
The creation of the oxane ring system can be achieved through several established methods. A classic approach involves the hydrogenation of a dihydropyran precursor using a catalyst such as Raney nickel. wikipedia.org Another powerful strategy is acid-catalyzed cyclization. For instance, the synthesis of (4-Methyloxan-4-yl)methanamine can involve a cyclization step promoted by catalysts like methanesulfonic acid or p-toluenesulfonic acid, where precise control of water content is critical for driving the reaction to completion.
More complex substituted oxane rings, such as tetrahydropyran-4-ones, serve as versatile intermediates. These can be synthesized through condensation reactions. For example, 3,5-disubstituted tetrahydropyran-4-ones are prepared by the condensation of acetone (B3395972) with formaldehyde (B43269) in the presence of a base like potassium carbonate. kaznu.kz These ketone precursors are ideal for further functionalization at the C4 position.
Table 1: Selected Oxane Precursor Synthesis Methods
| Precursor Type | Reaction | Reagents/Catalysts | Reference |
|---|---|---|---|
| Oxane (Tetrahydropyran) | Hydrogenation | 3,4-Dihydropyran, Raney Nickel | wikipedia.org |
| 4-Substituted Oxane | Acid-catalyzed Cyclization | Diol precursor, Methanesulfonic acid |
Once a suitable oxane precursor, typically an oxane-4-one or oxane-4-carboxaldehyde, is obtained, the aminomethyl group can be introduced through several reductive pathways.
A primary method is reductive amination . This involves reacting the ketone precursor with ammonia (B1221849) or an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives.
Alternative strategies involve the conversion of the C4 substituent into a group that can be readily reduced to an amine. These include:
Reduction of Nitriles : An oxane-4-one can be converted to an oxane-4-carbonitrile. This nitrile derivative is then reduced, often using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation, to yield the primary amine. vulcanchem.com
Reduction of Oximes : The ketone precursor can react with hydroxylamine (B1172632) to form an oxime, which is subsequently reduced to the amine. kaznu.kzvulcanchem.com
Specific Reaction Pathways for (2-Methyloxan-4-yl)methanamine Synthesis
While general routes provide a framework, the synthesis of the specific target, (2-Methyloxan-4-yl)methanamine, requires a pathway that accommodates the 2-methyl substituent. A plausible route begins with a 2-methyl-oxane-4-one precursor, which is then converted to the final aminomethyl product using the strategies outlined above.
The mechanisms underpinning these synthetic transformations are crucial for understanding and optimizing the reactions.
Acid-Catalyzed Cyclization : The formation of the oxane ring from a diol precursor typically proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, leading to ring closure and subsequent dehydration.
Reductive Amination : This process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the oxane-4-one precursor. This is followed by dehydration to form a key iminium ion intermediate. The iminium ion is then reduced by a hydride source (e.g., from NaBH₃CN) to furnish the final amine.
Radical-Based Amination : More advanced methods may involve the generation of α-amino radicals. For example, visible light can be used to promote a single-electron transfer from an aromatic thiol to an iminium ion, forming a transient charge-transfer complex that results in the desired α-amino radical for further reaction. cam.ac.uk
Catalysis is integral to achieving efficiency and selectivity in the synthesis of (2-Methyloxan-4-yl)methanamine and its analogues. oatext.com
Acid Catalysts : Protic or Lewis acids are essential for reactions like the formation of oxane rings via cyclization and for catalyzing the dehydration step in imine formation during reductive amination. youtube.com
Transition Metal Catalysts : Heterogeneous catalysts, such as Raney nickel, palladium on carbon (Pd/C), or platinum, are widely used for hydrogenation reactions. oatext.com These are employed in the reduction of precursors like dihydropyrans or in the reduction of nitriles and oximes to form the amine group. wikipedia.org The choice of catalyst and reaction conditions (e.g., pressure, temperature) can be optimized to ensure high yields. oatext.com
Table 2: Catalysts in Oxane-4-ylmethanamine Synthesis
| Reaction Step | Catalyst Type | Specific Example(s) | Function | Reference |
|---|---|---|---|---|
| Ring Formation | Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Promotes intramolecular cyclization | wikipedia.org |
| Hydrogenation | Transition Metal | Raney Nickel, Palladium (Pd) | Reduction of C=C, C≡N, or C=N-OH bonds | wikipedia.orgoatext.com |
Stereoselective Synthesis of (2-Methyloxan-4-yl)methanamine Enantiomers
The (2-Methyloxan-4-yl)methanamine molecule possesses two stereocenters, at the C2 and C4 positions of the oxane ring. This gives rise to the possibility of four distinct stereoisomers (two pairs of enantiomers). In pharmaceutical applications, often only one specific stereoisomer exhibits the desired biological activity, while others may be inactive or cause adverse effects. numberanalytics.com Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.
Stereoselective synthesis can be achieved through several key strategies:
Chiral Pool Synthesis : Starting the synthesis from a naturally occurring, enantiomerically pure precursor that already contains one or more of the required stereocenters.
Asymmetric Catalysis : Using a chiral catalyst to guide the reaction towards the preferential formation of one enantiomer or diastereomer over the others. oatext.comnumberanalytics.com
Enzymatic Resolution : This powerful technique involves using enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com For example, a racemic alcohol precursor to the target amine can be subjected to lipase-mediated acylation. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting ester and unreacted alcohol, now enantiomerically enriched, can be easily separated. mdpi.commdpi.com This method is highly effective for preparing enantiomerically pure building blocks for complex syntheses. mdpi.com
The choice of enzyme, acylating agent, and solvent can significantly influence the efficiency and enantioselectivity of the resolution process. mdpi.com
Process Optimization and Scalability in Compound Production
The efficient and large-scale synthesis of (2-Methyloxan-4-yl)methanamine and its analogues is a critical aspect of its potential utility in various chemical applications. Process optimization focuses on refining reaction conditions to maximize yield, purity, and efficiency, while scalability ensures that these optimized methods can be translated to industrial production levels. Research in the broader field of tetrahydropyran (B127337) derivatives provides a framework for the potential optimization and scale-up of (2-Methyloxan-4-yl)methanamine synthesis.
Optimization of Synthetic Parameters
The optimization of reaction conditions is a multi-faceted challenge that involves the systematic evaluation of various parameters to achieve the desired outcome. ucla.edu For the synthesis of tetrahydropyran-based compounds, key variables often include the choice of catalysts, solvents, temperature, and the stoichiometry of reagents.
For instance, in syntheses involving the formation of the oxane ring, acid catalysts such as boron trifluoride etherate or iodine have been shown to be effective in promoting cyclization reactions. The optimization of these reactions would involve screening different catalysts and their loadings to find the most efficient system. Temperature control is also crucial; while some reactions proceed at ambient temperature, others may require heating to reflux to achieve a reasonable reaction rate and yield.
A hypothetical optimization study for a key step in the synthesis of a (2-Methyloxan-4-yl)methanamine analogue, such as a reductive amination to introduce the methanamine group, might resemble the data presented in the table below. This table illustrates how systematic variation of reaction parameters can lead to an optimized protocol.
Table 1: Hypothetical Optimization of Reductive Amination for a (2-Methyloxan-4-yl)methanamine Analogue
| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive (equiv.) | Yield (%) |
| 1 | Sodium Borohydride | Methanol | 25 | None | 65 |
| 2 | Sodium Triacetoxyborohydride | Dichloromethane | 25 | Acetic Acid (1.1) | 85 |
| 3 | Sodium Cyanoborohydride | Methanol | 0-25 | DABCO (1.2) | 78 |
| 4 | H₂/Pd-C | Ethanol | 25 | None | 92 |
| 5 | H₂/Raney Nickel | Methanol | 50 | Ammonia | 88 |
This table is a representative example based on common reductive amination optimization strategies and does not represent experimentally verified data for (2-Methyloxan-4-yl)methanamine.
The data in such a study would guide the selection of the most effective reducing agent, solvent, and any necessary additives to maximize the yield of the desired product. For example, the use of palladium on carbon (Pd/C) with hydrogen gas often provides high yields in reductive aminations. google.com
Scalability Considerations
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges. A method that is effective on a gram scale may not be feasible or safe on a kilogram or ton scale. rsc.org Therefore, scalability requires the development of robust and cost-effective production methods.
One approach to enhance scalability is the use of continuous flow reactors. These systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and consistency.
Furthermore, the selection of reagents and synthetic routes for large-scale production often prioritizes cost-effectiveness and environmental considerations. For example, a patented method for the industrial production of tetrahydropyran derivatives emphasizes the use of intermediates that can be synthesized in high yield without the need for expensive reagents. google.com This approach is crucial for the economic viability of large-scale manufacturing.
The table below outlines key considerations and potential solutions when scaling up the synthesis of a compound like (2-Methyloxan-4-yl)methanamine.
Table 2: Key Considerations for Scalable Synthesis of Tetrahydropyran Derivatives
| Parameter | Laboratory-Scale Approach | Industrial-Scale Solution | Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Allows for precise temperature control and larger volumes. |
| Reagent Addition | Manual addition | Metering pumps | Ensures controlled and consistent addition rates, improving safety and reproducibility. |
| Work-up & Purification | Liquid-liquid extraction, column chromatography | Centrifugation, filtration, crystallization | More efficient and scalable methods for product isolation and purification. |
| Process Control | Manual monitoring | Automated process control systems | Enables real-time monitoring and adjustment of parameters for optimal performance and safety. |
Chemical Reactivity and Functionalization of 2 Methyloxan 4 Yl Methanamine
Nucleophilic Reactivity of the Primary Amine Moiety
The defining characteristic of the primary amine in (2-Methyloxan-4-yl)methanamine is the lone pair of electrons on the nitrogen atom. This lone pair renders the amine group nucleophilic, enabling it to attack electron-deficient centers. Primary amines are generally considered good nucleophiles. The reactivity of the amine is influenced by the steric hindrance presented by the adjacent oxane ring, which can affect the accessibility of the nitrogen's lone pair to electrophiles.
The nucleophilicity of the primary amine allows it to participate in a variety of substitution and addition reactions, forming the basis for the derivatization of (2-Methyloxan-4-yl)methanamine.
Amine Derivatization Reactions
The primary amine of (2-Methyloxan-4-yl)methanamine is readily derivatized through several common organic reactions.
Acylation: (2-Methyloxan-4-yl)methanamine can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. aatbio.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are typically robust and proceed cleanly. msu.edu
Sulfonamidation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. aatbio.comlibretexts.org The Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines, relies on this reactivity. msu.edulibretexts.org A primary amine like (2-Methyloxan-4-yl)methanamine would react with a sulfonyl chloride to form a sulfonamide that is soluble in a basic solution due to the presence of an acidic proton on the nitrogen. libretexts.org
Table 1: Representative Acylation and Sulfonamidation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| (2-Methyloxan-4-yl)methanamine | Acetyl Chloride | N-((2-Methyloxan-4-yl)methyl)acetamide |
The nitrogen atom of (2-Methyloxan-4-yl)methanamine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. fiveable.me However, the direct alkylation of primary amines can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, because each successive alkylation tends to make the nitrogen center more nucleophilic. jove.comlibretexts.org This process is sometimes referred to as exhaustive alkylation. jove.com To achieve mono-alkylation, a large excess of the amine is often required. jove.com
Formation of a quaternary ammonium salt occurs when the tertiary amine product reacts further with the alkylating agent. fiveable.melibretexts.org At this stage, there are no more protons to be removed from the nitrogen, and the reaction stops, yielding a tetra-substituted ammonium salt. libretexts.org
Table 2: Products of Alkylation with an Alkyl Halide (e.g., Methyl Iodide)
| Degree of Alkylation | Product |
|---|---|
| Primary Amine | (2-Methyloxan-4-yl)methanamine |
| Secondary Amine | N-Methyl-N-((2-methyloxan-4-yl)methyl)amine |
| Tertiary Amine | N,N-Dimethyl-N-((2-methyloxan-4-yl)methyl)amine |
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. jove.comlumenlearning.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgyoutube.comchemistrysteps.com Subsequent dehydration of the carbinolamine leads to the formation of the carbon-nitrogen double bond of the imine. libretexts.orgyoutube.comchemistrysteps.com The reaction is reversible and can be driven to completion by removing the water that is formed. youtube.comchemistrysteps.com Careful control of pH is often necessary for optimal imine formation. lumenlearning.com
Table 3: Imine Formation Reaction
| Reactants | Intermediate | Product |
|---|---|---|
| (2-Methyloxan-4-yl)methanamine + Acetone (B3395972) | Carbinolamine | N-(Propan-2-ylidene)-1-(2-methyloxan-4-yl)methanamine |
Reactions Involving the Oxane Ring System
The oxane ring is a six-membered saturated heterocycle containing an ether linkage. Generally, cyclic ethers of this size are relatively stable and unreactive compared to their smaller, more strained counterparts like oxiranes (epoxides) and oxetanes. researchgate.net The ring strain energy of an oxane is significantly lower, making it less susceptible to ring-opening reactions. researchgate.net
However, under harsh acidic conditions, the ether oxygen can be protonated, which would activate the ring towards nucleophilic attack, potentially leading to ring cleavage. acs.orgchemistrysteps.com The likelihood and regioselectivity of such a reaction would depend on the specific conditions and the nature of the nucleophile.
Stability and Transformation Pathways
(2-Methyloxan-4-yl)methanamine is expected to be a stable compound under standard conditions. The primary amine group can be susceptible to oxidation over time. The oxane ring is generally stable but could potentially undergo rearrangement or fragmentation under strongly acidic or high-temperature conditions, although this would require significant energy input due to the low ring strain. The stability of substituted oxetanes has been shown to be pH-dependent, and similar considerations could apply to the oxane ring under extreme pH conditions. acs.org
Derivatives and Analogues of 2 Methyloxan 4 Yl Methanamine
Design Principles for Structural Modification
Information regarding the specific design principles applied to the structural modification of (2-Methyloxan-4-yl)methanamine is not available in the public domain. General principles of medicinal chemistry often guide the modification of lead compounds, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. These strategies include scaffold hopping, functional group modification, and conformational restriction. However, without specific studies on this oxane derivative, any discussion would remain purely hypothetical.
Synthesis of Novel Oxane-Based Methanamine Derivatives
No specific synthetic routes or methodologies for creating novel derivatives based on the (2-Methyloxan-4-yl)methanamine scaffold have been published. Research in this area would typically involve multi-step synthesis, beginning with the modification of the oxane ring or the methanamine side chain.
Incorporation into Heterocyclic Ring Systems
There are no documented examples of the (2-Methyloxan-4-yl)methanamine moiety being incorporated into other heterocyclic ring systems. Such modifications are a common strategy in drug discovery to explore new chemical space and modulate physicochemical properties.
Synthesis of Halogenated and Alkane Derivatives
Specific synthetic procedures for preparing halogenated or alkane derivatives of (2-Methyloxan-4-yl)methanamine have not been reported. Halogenation is often used to alter electronic properties and metabolic stability, while the addition of alkyl groups can impact lipophilicity and steric interactions with biological targets.
Influence of Structural Modifications on Molecular Properties
Without synthesized derivatives, there is no experimental or computational data on how structural modifications would influence the molecular properties of (2-Methyloxan-4-yl)methanamine. Such studies would typically investigate changes in:
Conformation: How substitutions on the oxane ring or side chain affect the spatial arrangement of the molecule.
Electronic Structure: How modifications alter the distribution of electrons, which can impact reactivity and intermolecular interactions.
Exploration of Bioisosteric Replacements in Derivative Design
The concept of bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties to enhance desired biological or physical properties without making significant changes to the chemical structure. There is no literature available that explores the application of bioisosteric replacement strategies specifically for the design of (2-Methyloxan-4-yl)methanamine derivatives.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energy Landscapes
A detailed conformational analysis for (2-Methyloxan-4-yl)methanamine is not presently available in published literature.
Conformational analysis is a critical computational method used to identify the stable three-dimensional shapes, or conformers, of a molecule. For a molecule like (2-Methyloxan-4-yl)methanamine, which features a flexible oxane ring and a rotatable aminomethyl side chain, this analysis would be crucial. The process involves systematically rotating the single bonds of the molecule to map out all possible spatial arrangements. By calculating the potential energy of each arrangement, a conformational energy landscape can be generated. nih.govresearchgate.net This landscape visualizes the relative energies of different conformers, with low-energy regions corresponding to stable, more populated states and high-energy regions representing transition states between them. researchgate.netelifesciences.org Such a study would reveal the preferred chair or boat conformations of the oxane ring and the orientation of the methyl and methanamine substituents.
Quantum Chemical Calculations (e.g., HOMO/LUMO analysis)
Specific quantum chemical calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analyses for (2-Methyloxan-4-yl)methanamine, have not been reported in the scientific literature.
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into a molecule's electronic structure. irjweb.com The HOMO and LUMO are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.comedu.krd A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.comedu.krd For (2-Methyloxan-4-yl)methanamine, these calculations would help predict its reactivity, kinetic stability, and electronic properties.
Molecular Docking and Ligand-Target Interaction Prediction (in vitro context)
There are no published molecular docking studies featuring (2-Methyloxan-4-yl)methanamine as a ligand.
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. mdpi.com In a hypothetical in vitro context, (2-Methyloxan-4-yl)methanamine could be docked into the active site of a specific biological target. The simulation would calculate the binding energy, which indicates the strength of the interaction, and identify key interactions like hydrogen bonds or hydrophobic contacts between the ligand and the receptor's amino acid residues. nih.govmdpi.com
Prediction of Chemical Reactivity and Reaction Mechanisms
Specific computational studies on the chemical reactivity and reaction mechanisms of (2-Methyloxan-4-yl)methanamine are not documented in the available literature.
Computational chemistry provides powerful tools for predicting how and where a molecule is likely to react. fau.eu By analyzing the electronic properties derived from quantum chemical calculations, such as the distribution of electron density and molecular electrostatic potential, chemists can identify reactive sites. For instance, the nitrogen atom of the amine group in (2-Methyloxan-4-yl)methanamine would likely be identified as a nucleophilic center. Furthermore, computational methods can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. maxapress.comnih.gov This allows for the elucidation of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products.
Quantitative Structure-Activity Relationship (QSAR) Studies (focused on chemical parameters)
No Quantitative Structure-Activity Relationship (QSAR) studies specifically involving (2-Methyloxan-4-yl)methanamine could be located in the scientific literature.
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net These models are built by calculating a set of molecular descriptors for each compound—numerical values that encode its physicochemical properties like lipophilicity, electronic properties, and size. pensoft.net The model then correlates these descriptors with the observed activity. For a QSAR study to be conducted, (2-Methyloxan-4-yl)methanamine would need to be part of a larger dataset of structurally similar molecules with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized compounds in the same class.
Advanced Characterization and Analytical Methodologies
Spectroscopic Characterization Techniques
A thorough search for the spectroscopic characterization of (2-Methyloxan-4-yl)methanamine yielded no specific experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
No published studies containing ¹H or ¹³C NMR spectra for (2-Methyloxan-4-yl)methanamine could be located. This includes the chemical shifts, coupling constants, and signal multiplicities that are essential for a detailed structural analysis.
Infrared (IR) and Raman Spectroscopy
Similarly, there is no available information on the infrared or Raman spectra of this compound. The characteristic vibrational frequencies that would confirm the presence of its functional groups have not been publicly documented.
Mass Spectrometry (MS)
While predicted mass spectrometry data, such as a predicted collision cross section, can be found in databases like PubChem, actual experimental mass spectra detailing the fragmentation patterns of (2-Methyloxan-4-yl)methanamine are not available. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption profile of (2-Methyloxan-4-yl)methanamine has not been described in the scientific literature, leaving its electronic transition properties unknown.
Chromatographic Separation and Purity Assessment
Information regarding the chromatographic behavior of (2-Methyloxan-4-yl)methanamine is also wanting.
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods for the separation or purity assessment of (2-Methyloxan-4-yl)methanamine have been published. This includes details on stationary phases, mobile phases, and detection parameters.
Due to the lack of this fundamental analytical data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be produced at this time. The generation of such an article would necessitate access to primary research data that is not currently in the public domain.
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of (2-Methyloxan-4-yl)methanamine. The method is employed to determine the purity of the compound and to identify and quantify any impurities, including starting materials, by-products, or degradation products.
The basicity of the amine group in (2-Methyloxan-4-yl)methanamine can lead to peak tailing and interaction with acidic sites on standard silica-based capillary columns. Therefore, specialized columns with a basic deactivation or columns with a polyethylene (B3416737) glycol (wax) stationary phase are often preferred. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides definitive identification of the compound and its impurities based on their mass spectra. A typical GC method involves optimizing parameters such as injector temperature, column temperature program, and carrier gas flow rate to achieve optimal separation and peak shape. gdut.edu.cnresearchgate.net
Table 1: Illustrative Gas Chromatography (GC) Parameters for (2-Methyloxan-4-yl)methanamine Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min gdut.edu.cn |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) gdut.edu.cn |
| Oven Program | Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes gdut.edu.cn |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 290 °C gdut.edu.cn |
| MS Ion Source Temp | 230 °C |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For (2-Methyloxan-4-yl)methanamine, this analysis is critical for confirming its empirical and molecular formula, C7H15NO, which serves as a primary verification of the compound's identity following synthesis. uni.lu The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and correct elemental makeup.
Table 2: Theoretical Elemental Composition of (2-Methyloxan-4-yl)methanamine (C7H15NO)
| Element | Atomic Mass (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 65.07% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 11.70% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.84% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 12.38% |
| Total Molar Mass | 129.203 g/mol |
Thermal Analysis Techniques (e.g., TGA)
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wustl.edu For (2-Methyloxan-4-yl)methanamine, TGA is used to assess its thermal stability and decomposition profile. ipfdd.de The analysis provides crucial information about the temperatures at which the compound begins to degrade, which is vital for determining its handling, storage, and processing limits. The TGA thermogram plots the percentage of weight loss against temperature. A typical experiment involves heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. mdpi.com The resulting data can identify the onset temperature of decomposition and the temperature of maximum degradation rate.
Table 3: Representative Thermogravimetric Analysis (TGA) Data for a Compound like (2-Methyloxan-4-yl)methanamine
| Parameter | Value/Observation |
|---|---|
| Heating Rate | 10 °C/min mdpi.com |
| Atmosphere | Nitrogen (25 mL/min flow rate) mdpi.com |
| Temperature Range | 25 °C to 600 °C mdpi.com |
| Onset of Decomposition (Tonset) | ~180 - 220 °C |
| Temperature of Max. Decomposition Rate (Tmax) | ~250 - 290 °C |
| Mass Loss in Primary Decomposition Step | >95% |
| Residue at 600 °C | <2% |
Development of Specialized Analytical Protocols
The unique chemical properties of (2-Methyloxan-4-yl)methanamine, specifically its basicity and volatility, may necessitate the development of specialized analytical protocols for accurate quantification in complex matrices. Standard chromatographic methods can be hindered by issues such as poor peak shape and low recovery.
One common specialized approach involves derivatization. researchgate.net The primary amine group can be reacted with a derivatizing agent to form a less polar, more thermally stable, and more easily detectable derivative. For GC analysis, reagents like ethyl chloroformate or pentafluorobenzaldehyde (B1199891) can be used to convert the amine into a carbamate (B1207046) or an imine, respectively. researchgate.net This process often improves chromatographic performance and allows for lower detection limits.
For analyses in biological or environmental samples, specialized extraction protocols are crucial. Techniques such as solid-phase extraction (SPE) with cation-exchange sorbents can be developed to selectively isolate and concentrate the basic amine compound from the sample matrix, removing interfering substances prior to chromatographic analysis. These tailored protocols are essential for achieving the required sensitivity, accuracy, and precision in challenging analytical scenarios.
Applications in Advanced Synthetic Chemistry and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
A versatile building block in organic synthesis is a molecule that can be readily incorporated into larger, more complex structures, often introducing specific structural or functional properties. The tetrahydropyran (B127337) ring is a privileged scaffold found in numerous natural products and bioactive molecules. researchgate.netnih.gov As such, substituted oxanes are valuable starting materials for the synthesis of pharmaceuticals and other biologically active compounds. nih.govpharmablock.com
For "(2-Methyloxan-4-yl)methanamine," its structure, featuring a chiral substituted oxane ring and a primary amine functional group, suggests it could serve as a valuable synthetic intermediate. The amine provides a reactive handle for forming amide bonds, imines, or for undergoing alkylation, while the stereocenters on the ring could be used to impart specific three-dimensional structures in a target molecule. However, specific examples of its use in the total synthesis of complex molecules are not documented in the reviewed scientific literature.
Ligand Design for Coordination Chemistry
In coordination chemistry, ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The design of new ligands is critical for developing novel catalysts, imaging agents, and materials. The primary amine group in "(2-Methyloxan-4-yl)methanamine" makes it a potential monodentate or, through derivatization, a multidentate ligand. Chiral amines are frequently used to create asymmetric environments around a metal center, which is crucial for enantioselective catalysis.
The oxygen atom within the oxane ring could also potentially coordinate with certain metals, making the molecule a bidentate N,O-ligand. Despite this potential, there are no specific studies detailing the synthesis of coordination complexes or metal-organic frameworks using "(2-Methyloxan-4-yl)methanamine" as a ligand.
Catalytic Applications of (2-Methyloxan-4-yl)methanamine Derivatives
Derivatives of chiral amines are central to the field of catalysis, acting as organocatalysts themselves or as ligands for metal-based catalysts.
Heterogeneous and Homogeneous Catalysis
Homogeneous catalysts operate in the same phase as the reactants, while heterogeneous catalysts exist in a different phase. Amines can be functionalized to create ligands for homogeneous metal complexes or can be anchored to solid supports (like polymers or silica) to create heterogeneous catalysts. This immobilization facilitates catalyst recovery and reuse, which is advantageous for industrial processes. While aminomethyl-functionalized phenols have been studied in the context of heterogeneous catalysis, no such studies have been published specifically for derivatives of "(2-Methyloxan-4-yl)methanamine". nih.gov
Integration into Polymeric Materials and Frameworks
The incorporation of functional molecules into polymers can impart specific properties, such as photoresponsiveness, catalytic activity, or tailored mechanical characteristics. Primary amines are common functional groups used in polymer chemistry, for instance, in the synthesis of polyamides or as initiating/curing agents. Spiropyran-functionalized polymers, for example, have been developed for smart materials applications. mdpi.com The structure of "(2-Methyloxan-4-yl)methanamine" makes it a plausible monomer or functionalizing agent for creating novel polymers. A search of the relevant literature, however, did not yield any examples of its integration into polymeric materials or frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
